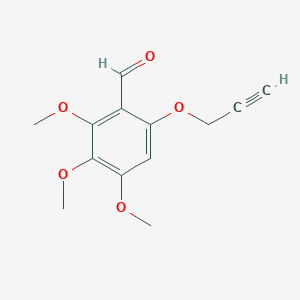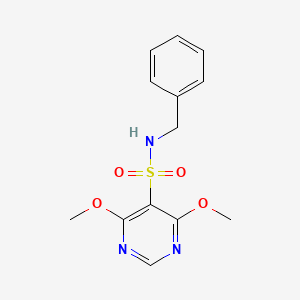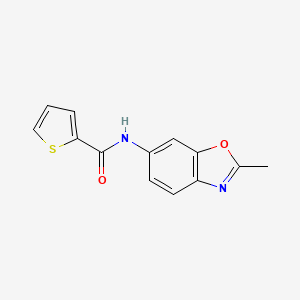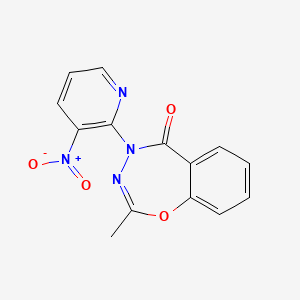![molecular formula C15H11NO4S2 B3159239 N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide CAS No. 861209-96-3](/img/structure/B3159239.png)
N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide
Overview
Description
N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring, a thiophene ring, and a benzenesulfonyl group. These structural elements are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the thiophene ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the furan ring: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Amidation reaction: The final step involves the formation of the carboxamide group by reacting the furan-2-carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxamide and thiophene-3-carboxamide.
Furan derivatives: Such as furan-2-carboxamide and furan-3-carboxamide.
Uniqueness
N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. The presence of both furan and thiophene rings, along with the benzenesulfonyl group, makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S2/c17-15(13-7-4-8-20-13)16-12-9-21-10-14(12)22(18,19)11-5-2-1-3-6-11/h1-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWCVDNBAPDHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223418 | |
| Record name | N-[4-(Phenylsulfonyl)-3-thienyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861209-96-3 | |
| Record name | N-[4-(Phenylsulfonyl)-3-thienyl]-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861209-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Phenylsulfonyl)-3-thienyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3159159.png)
![4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-{[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]sulfonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3159171.png)
![6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole]](/img/structure/B3159179.png)
![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-N'-phenylurea](/img/structure/B3159183.png)

![propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B3159198.png)

![3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3159220.png)
![6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3159229.png)


![3-[(2-Methylphenyl)sulfonyl]-2-quinolinylamine](/img/structure/B3159253.png)
![N-(hexanoyloxy)-N-[(E)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3159256.png)
![Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate](/img/structure/B3159266.png)
